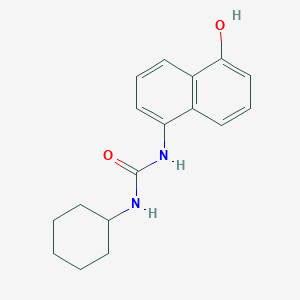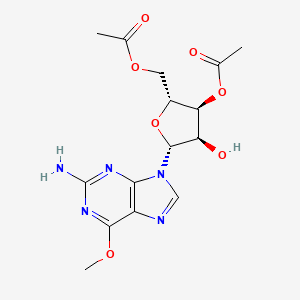![molecular formula C16H14O5 B11837696 7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 76301-22-9](/img/structure/B11837696.png)
7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one is a synthetic organic compound belonging to the furochromone family. This compound is characterized by its unique structure, which includes a cyclopropyl group and methoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method starts with the preparation of 6-acetyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one, which is then subjected to the Vilsmeier–Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the cyclopropyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nitrogen nucleophiles to form enamines or enaminones.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Forms heterocyclic compounds when reacted with dinucleophiles.
Common Reagents and Conditions
Nucleophilic Reagents: Benzylamine, p-toluidine.
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Major Products Formed
Enamines and Enaminones: Formed from nucleophilic substitution reactions.
Benzofuran Derivatives: Result from cyclization reactions with dinucleophiles.
Scientific Research Applications
7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases like vitiligo and psoriasis.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one involves its interaction with various molecular targets. The compound’s electron-deficient γ-pyrone ring system makes it highly reactive towards nucleophiles. This reactivity is crucial for its biological activities, such as antimicrobial and anticancer effects . The compound can form covalent bonds with nucleophilic sites in biological molecules, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid
- 4,9-Dimethoxy-7-methyl-5H-furo[3,2-g]chromen-5-one
- 3,9-Dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This structural feature enhances its reactivity and potential biological activities compared to other furochromone derivatives.
Properties
CAS No. |
76301-22-9 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
7-cyclopropyl-4,9-dimethoxyfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C16H14O5/c1-18-13-9-5-6-20-14(9)16(19-2)15-12(13)10(17)7-11(21-15)8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
PVHOZXQUNTWSGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


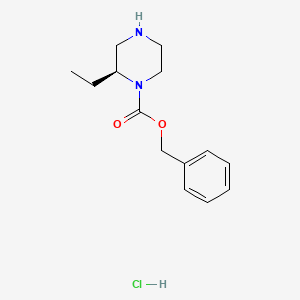
![6',7'-Dimethoxy-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11837632.png)

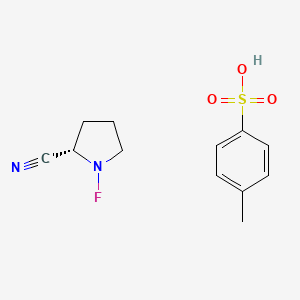
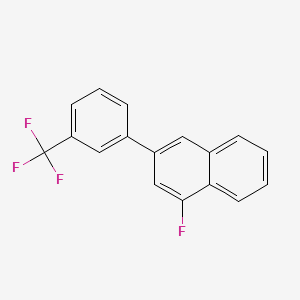

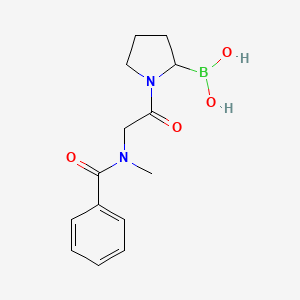

![(S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B11837663.png)
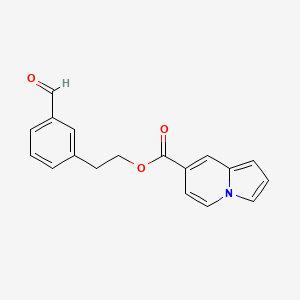
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11837680.png)

